

# Avelumab (Bavencio®) Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Research, Scientific, and Drug Development Professionals

## I. Introduction

Avelumab, marketed under the brand name Bavencio®, is a human immunoglobulin G1 (IgG1) monoclonal antibody that targets the programmed death-ligand 1 (PD-L1).[1][2][3] It is manufactured by Merck KGaA, which operates its healthcare business as EMD Serono in the US and Canada.[1][4] Avelumab was initially developed in an alliance between Merck KGaA and Pfizer, but as of March 2023, Merck KGaA has regained exclusive worldwide rights to develop, manufacture, and commercialize the antibody.[4][5]

Avelumab is a key immunotherapeutic agent in the treatment of several cancers.[1][6] This document provides detailed application notes, including its mechanism of action, clinical efficacy data, and relevant experimental protocols for research and development.

## **II. Mechanism of Action**

Avelumab exhibits a dual mechanism of action that leverages both the adaptive and innate immune systems to combat tumor cells.[2][7]

• Inhibition of the PD-1/PD-L1 Immune Checkpoint: PD-L1, expressed on the surface of tumor cells and some immune cells, interacts with the PD-1 receptor on activated T cells.[8] This interaction sends an inhibitory signal to the T cell, suppressing its cytotoxic activity and allowing the tumor to evade immune surveillance.[8] Avelumab binds to PD-L1, blocking its



interaction with the PD-1 receptor.[1] This blockade removes the inhibitory signal, restoring the T cell's ability to recognize and attack cancer cells.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Unlike some other antibodies
targeting the PD-1/PD-L1 axis, avelumab possesses a native, unmodified Fc region.[2][9]
This allows avelumab to engage with Fc receptors on immune effector cells, such as Natural
Killer (NK) cells.[9] When avelumab is bound to PD-L1 on a tumor cell, NK cells can bind to
the Fc region of avelumab and release cytotoxic granules, leading to the direct lysis of the
tumor cell.[9]

## **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Avelumab's dual mechanism of action.

## **III. Clinical Data**



Avelumab has been approved for the treatment of Merkel cell carcinoma (MCC), urothelial carcinoma (UC), and renal cell carcinoma (RCC).[1][6] The following tables summarize key efficacy data from clinical trials.

Table 1: Efficacy of Avelumab in Metastatic Merkel Cell

Carcinoma (JAVELIN Merkel 200 Trial)

| Parameter                    | Result                      | Citation |
|------------------------------|-----------------------------|----------|
| Overall Response Rate (ORR)  | 33%                         | [10]     |
| Complete Response (CR)       | 11.4%                       | [11]     |
| Partial Response (PR)        | 21.6%                       |          |
| Duration of Response (DoR)   | 86% of responses > 6 months | [10]     |
| 45% of responses > 12 months | [10]                        |          |

Table 2: Efficacy of Avelumab as First-Line Maintenance in Locally Advanced or Metastatic Urothelial Carcinoma

(JAVELIN Bladder 100 Trial)

| Parameter                                             | Avelumab + Best<br>Supportive Care<br>(BSC) | BSC Alone   | Citation |
|-------------------------------------------------------|---------------------------------------------|-------------|----------|
| Median Overall<br>Survival (OS)                       | 21.4 months                                 | 14.3 months |          |
| Median Progression-<br>Free Survival (PFS)            | 3.7 months                                  | 2.0 months  |          |
| Overall Response<br>Rate (ORR) in PD-<br>L1+ patients | 44%                                         | 24%         |          |

# Table 3: Efficacy of Avelumab in Combination with Axitinib as First-Line Treatment for Advanced Renal Cell



Carcinoma (JAVELIN Renal 101 Trial)

| Parameter                                                        | Avelumab +<br>Axitinib | Sunitinib   | Citation |
|------------------------------------------------------------------|------------------------|-------------|----------|
| Median Progression-<br>Free Survival (PFS) in<br>PD-L1+ patients | 13.8 months            | 7.2 months  |          |
| Overall Response<br>Rate (ORR) in PD-<br>L1+ patients            | 55.2%                  | 25.5%       |          |
| Median Overall<br>Survival (OS)                                  | Not Reached            | Not Reached | _        |

# IV. Experimental Protocols

The following are representative protocols for the characterization and evaluation of avelumab and similar anti-PD-L1 antibodies.

## PD-L1/PD-1 Blockade Bioassay

This assay functionally measures the ability of avelumab to block the interaction between PD-1 and PD-L1.

Principle: Engineered cell lines are used to create a system where the PD-1/PD-L1 interaction inhibits a reporter gene (e.g., luciferase). A blocking antibody will disrupt this inhibition, leading to a measurable signal.

#### Materials:

- PD-1 Effector Cells (e.g., Jurkat cells engineered to express PD-1 and a luciferase reporter under the control of an NFAT response element)
- PD-L1 Antigen Presenting Cells (APCs) (e.g., engineered cell line expressing PD-L1 and a Tcell receptor activator)
- Avelumab or test antibody



- Cell culture medium and supplements
- Luciferase detection reagent
- 96-well white, flat-bottom assay plates
- Luminometer

#### Protocol:

- Culture PD-1 Effector Cells and PD-L1 APCs according to the supplier's instructions.
- Prepare a serial dilution of avelumab or the test antibody in assay medium.
- In a 96-well plate, add the antibody dilutions.
- Add the PD-1 Effector Cells to each well.
- Add the PD-L1 APCs to each well to initiate the co-culture.
- Incubate the plate at 37°C in a humidified CO2 incubator for the recommended time (typically 6-24 hours).
- Allow the plate to equilibrate to room temperature.
- Add the luciferase detection reagent to each well.
- Measure luminescence using a luminometer.
- Plot the luminescence signal against the antibody concentration and determine the EC50 value.

# Experimental Workflow: PD-L1/PD-1 Blockade Bioassay





PD-L1/PD-1 Blockade Bioassay Workflow

Click to download full resolution via product page

Caption: Workflow for a PD-L1/PD-1 blockade bioassay.

## In Vivo Murine Tumor Model for Efficacy Testing

Syngeneic mouse models are used to evaluate the in vivo anti-tumor activity of avelumab.



Principle: A mouse tumor cell line that expresses PD-L1 is implanted into immunocompetent mice. The mice are then treated with avelumab, and tumor growth is monitored over time.

#### Materials:

- Immunocompetent mice (e.g., C57BL/6 or BALB/c)
- Syngeneic tumor cell line expressing PD-L1 (e.g., MC38, CT26, or MB49luc)[12]
- Avelumab or isotype control antibody
- Cell culture medium and supplements
- Matrigel (optional)
- Calipers for tumor measurement
- · Sterile syringes and needles

#### Protocol:

- Culture the tumor cell line to the desired confluency.
- Harvest and resuspend the cells in sterile PBS, with or without Matrigel.
- Subcutaneously inject the tumor cells into the flank of the mice.
- Monitor the mice for tumor growth.
- When tumors reach a predetermined size (e.g., 50-100 mm<sup>3</sup>), randomize the mice into treatment groups (e.g., vehicle control, isotype control, avelumab).
- Administer avelumab or control antibody via the appropriate route (e.g., intraperitoneal or intravenous injection) at the specified dose and schedule.[12]
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
- Monitor the body weight and overall health of the mice.



- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
- Plot the mean tumor volume over time for each treatment group to assess efficacy.

**Experimental Workflow: In Vivo Murine Tumor Model** 





Click to download full resolution via product page

Caption: Workflow for an in vivo murine tumor model.



## V. Conclusion

Avelumab is a significant therapeutic antibody with a well-defined dual mechanism of action and proven clinical efficacy in multiple cancer types. The provided data and protocols offer a foundation for researchers and drug development professionals working with avelumab and other PD-L1 inhibitors. Adherence to detailed and validated experimental procedures is crucial for obtaining reliable and reproducible results in both preclinical and clinical research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Product review: avelumab, an anti-PD-L1 antibody PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Avelumab for Advanced Merkel Cell Carcinoma: Global Real-World Data on Patient Response and Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merkelcell.org [merkelcell.org]
- 7. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. Avelumab: is it time to get excited? PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Avelumab, an Anti–Programmed Death-Ligand 1 Antibody, In Patients With Refractory Metastatic Urothelial Carcinoma: Results From a Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systemic Immunotherapy of Non–Muscle Invasive Mouse Bladder Cancer with Avelumab, an Anti–PD-L1 Immune Checkpoint Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Avelumab (Bavencio®) Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663166#avelumab-manufacturer]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com